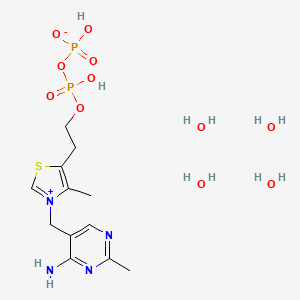

Cocarboxylase tetrahydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7P2S.4H2O/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOLNRGPRQYTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-].O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O11P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68684-55-9 | |

| Record name | Cocarboxylase tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068684559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cocarboxylase Tetrahydrate in Cellular Respiration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocarboxylase (B7798076), the biologically active form of thiamine (B1217682) (Vitamin B1), is scientifically known as thiamine pyrophosphate (TPP) or thiamine diphosphate (B83284) (ThDP).[1] Cocarboxylase tetrahydrate is its stable salt form.[2] This coenzyme is indispensable for cellular metabolism, playing a pivotal role in the intricate network of biochemical reactions that convert nutrients into energy.[3][4] Its significance is most pronounced in carbohydrate metabolism, where it functions as an essential cofactor for several key multi-enzyme complexes.[5][6] A deficiency in cocarboxylase can lead to severe metabolic dysregulation, manifesting in conditions such as beriberi and Wernicke-Korsakoff syndrome, underscoring its critical role in cellular and organismal health.[3] This guide provides an in-depth exploration of the molecular mechanisms through which this compound participates in cellular respiration, offers quantitative data on enzyme kinetics, details relevant experimental protocols, and presents visual diagrams of the involved pathways and workflows.

Core Mechanism of Action in Cellular Respiration

The chemical reactivity of cocarboxylase is centered on its thiazole (B1198619) ring.[3] This heterocyclic structure can be deprotonated to form a carbanion, which is a potent nucleophile.[2][7] This carbanion readily attacks the carbonyl carbon of α-keto acids, such as pyruvate (B1213749) and α-ketoglutarate.[3] Following this nucleophilic attack, the molecule undergoes decarboxylation, releasing carbon dioxide. The resulting intermediate, a hydroxyalkyl-TPP derivative, is stabilized by the thiazole ring, which acts as an electron sink.[3][7] This stabilized intermediate can then be processed in subsequent enzymatic steps, typically involving the transfer of the hydroxyalkyl group to an acceptor molecule. This fundamental mechanism of "umpolung" (polarity reversal) of the carbonyl carbon is central to the function of all TPP-dependent enzymes.

Key Cocarboxylase-Dependent Enzymes and Their Roles

Cocarboxylase is a vital cofactor for several key enzymes that are central to cellular respiration. These enzymes are strategically positioned at critical metabolic crossroads, ensuring the efficient flow of metabolites through energy-yielding pathways.

Pyruvate Dehydrogenase Complex (PDC)

The pyruvate dehydrogenase complex (PDC) is a large, mitochondrial multi-enzyme complex that links glycolysis to the citric acid cycle (Krebs cycle).[2][8][9] It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, carbon dioxide, and NADH.[5] Cocarboxylase is the essential coenzyme for the first component of this complex, pyruvate dehydrogenase (E1).[2]

The reaction mechanism within the PDC proceeds as follows:

-

Decarboxylation of Pyruvate: Pyruvate enters the active site of the E1 subunit, where it interacts with TPP. The TPP carbanion attacks the carbonyl carbon of pyruvate, leading to the formation of a covalent intermediate. This intermediate is then decarboxylated, releasing CO2 and forming hydroxyethyl-TPP.[3]

-

Oxidation and Transfer: The hydroxyethyl (B10761427) group is then transferred to the lipoamide (B1675559) cofactor of the second enzyme, dihydrolipoyl transacetylase (E2). This transfer results in the formation of an acetyl-thioester on the lipoamide arm and the regeneration of the TPP cofactor in E1.[3]

-

Formation of Acetyl-CoA: The acetyl group is subsequently transferred from the lipoamide to Coenzyme A (CoA), forming acetyl-CoA, which then enters the citric acid cycle.[3][4]

-

Regeneration of Lipoamide: The reduced lipoamide is re-oxidized by the third enzyme, dihydrolipoyl dehydrogenase (E3), which utilizes FAD as a cofactor and ultimately transfers the reducing equivalents to NAD+ to form NADH.[5]

α-Ketoglutarate Dehydrogenase Complex (KGDHC)

Structurally and mechanistically homologous to the PDC, the α-ketoglutarate dehydrogenase complex (KGDHC) is a key regulatory enzyme within the citric acid cycle.[10][11] It catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, CO2, and NADH.[5][12] Similar to the PDC, cocarboxylase is the essential cofactor for the first component of the KGDHC, α-ketoglutarate dehydrogenase (E1k).[2]

The mechanism involves:

-

Decarboxylation of α-Ketoglutarate: α-Ketoglutarate binds to the TPP on the E1k subunit, leading to its decarboxylation and the formation of a succinyl-TPP intermediate.[2]

-

Transfer to Lipoamide: The succinyl group is transferred to the lipoamide cofactor on the E2k subunit (dihydrolipoyl succinyltransferase).[11]

-

Formation of Succinyl-CoA: The succinyl group is then transferred to CoA to form succinyl-CoA, a high-energy thioester that can be used for substrate-level phosphorylation in the citric acid cycle.[13]

-

Regeneration of Lipoamide: The reduced lipoamide is re-oxidized by the E3 component, dihydrolipoyl dehydrogenase, producing NADH.[12]

Transketolase (TKT)

Transketolase is a TPP-dependent enzyme that plays a crucial role in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP).[2][3][14] The PPP is essential for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis.[3] Transketolase catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[14][15]

The mechanism involves:

-

Formation of the TPP-Glycoaldehyde Intermediate: A ketose substrate (e.g., xylulose-5-phosphate) binds to TPP in the active site of transketolase. This leads to the cleavage of a carbon-carbon bond and the formation of a covalent α,β-dihydroxyethyl-TPP intermediate (also known as active glycoaldehyde).[14]

-

Transfer to an Aldose Acceptor: The two-carbon glycoaldehyde unit is then transferred to an aldose acceptor (e.g., ribose-5-phosphate (B1218738) or erythrose-4-phosphate), forming a new ketose product and regenerating the TPP cofactor.[5][14]

Quantitative Data

The following table summarizes representative kinetic parameters for cocarboxylase-dependent enzymes. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism/Tissue |

| Pyruvate Dehydrogenase Complex | Pyruvate | 25-100 | Varies | Mammalian mitochondria |

| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | 10-50 | Varies | Mammalian mitochondria |

| Transketolase | Xylulose-5-phosphate | 30-150 | Varies | Mammalian erythrocytes |

| Transketolase | Ribose-5-phosphate | 200-500 | Varies | Mammalian erythrocytes |

Note: The Vmax values for PDC and KGDHC are highly regulated and can vary significantly based on the phosphorylation state and allosteric effectors.

Experimental Protocols

Accurate measurement of cocarboxylase-dependent enzyme activity is crucial for research and clinical diagnostics. Below are detailed methodologies for key assays.

Pyruvate Dehydrogenase (PDH) Complex Activity Assay (Colorimetric)

This assay measures the reduction of a tetrazolium salt, MTT, which is coupled to the production of NADH by the PDH complex.[8]

-

Materials:

-

Procedure:

-

Prepare cell or tissue lysates by homogenization in ice-cold PDH Assay Buffer.[16] Centrifuge to remove insoluble material.[16]

-

Prepare a working solution containing PDH Assay Buffer, PDH Substrate, and PDH Developer.[8]

-

Add 20 µL of sample, blank (Assay Buffer), or positive control to the wells of the 96-well plate.[8]

-

Add 100 µL of the working solution to each well and mix thoroughly.[8]

-

Immediately measure the absorbance at 566 nm in kinetic mode at room temperature (25°C) for at least 3 time points.[8]

-

Calculate the PDH activity based on the rate of change in absorbance, using a standard curve if necessary.

-

α-Ketoglutarate Dehydrogenase (KGDH) Complex Activity Assay (Colorimetric)

This assay is based on the reduction of a chromogenic probe coupled to the production of NADH during the oxidative decarboxylation of α-ketoglutarate.[10][17]

-

Materials:

-

Procedure:

-

Prepare cell or tissue lysates by homogenizing in ice-cold KGDH Assay Buffer.[18]

-

For samples with high background, an ammonium (B1175870) sulfate (B86663) precipitation step can be performed.[17][18]

-

Prepare a standard curve using the NADH standard.[10]

-

Add 50 µL of sample, blank, or positive control to the wells.[17]

-

Prepare a reaction mix containing KGDH Assay Buffer, KGDH Substrate, and KGDH Developer.[17]

-

Add 50 µL of the reaction mix to each well.[17]

-

Measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[10][17]

-

Calculate the KGDH activity by comparing the rate of absorbance change to the NADH standard curve.[10]

-

Transketolase (TKT) Activity Assay (Spectrophotometric)

This assay measures the rate of NADH oxidation, which is coupled to the products of the transketolase reaction.[19][20]

-

Materials:

-

UV-transparent cuvettes or 96-well plate[20]

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm[20]

-

Reaction buffer (e.g., Tris-HCl)

-

Ribose-5-phosphate (substrate)[20]

-

Xylulose-5-phosphate (substrate - often generated in situ from ribose-5-phosphate)[20]

-

NADH[20]

-

Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)[20]

-

Erythrocyte hemolysate or purified enzyme[20]

-

-

Procedure:

-

Prepare erythrocyte hemolysates from whole blood samples.[20]

-

Set up a reaction mixture containing the reaction buffer, ribose-5-phosphate, NADH, and the coupling enzymes.

-

Initiate the reaction by adding the erythrocyte hemolysate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[20]

-

The transketolase activity is calculated from the rate of NADH consumption.[21] To assess thiamine status, the assay is often performed with and without the addition of exogenous TPP (the "TPP effect").[21]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of cocarboxylase in cellular metabolism and a typical experimental workflow.

Caption: The central role of Cocarboxylase (TPP) in linking major metabolic pathways.

Caption: Simplified mechanism of action of Cocarboxylase in the Pyruvate Dehydrogenase (E1) component.

References

- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. This compound [benchchem.com]

- 3. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]

- 4. What is Cocarboxylase used for? [synapse.patsnap.com]

- 5. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 6. caringsunshine.com [caringsunshine.com]

- 7. CHEM 245 - Thiamine pyrophosphate [guweb2.gonzaga.edu]

- 8. raybiotech.com [raybiotech.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. alpha ketoglutarate Dehydrogenase Enzyme Complex [clfs690.alivetek.org]

- 12. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Escherichia coli alpha-ketoglutarate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transketolase - Wikipedia [en.wikipedia.org]

- 15. Structure and functioning mechanism of transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cellbiologics.com [cellbiologics.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. α-Ketoglutarate Dehydrogenase Activity Assay Kit (Colorimetric) (ab185440) is not available | Abcam [abcam.com]

- 19. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]

- 20. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thiamine analysis [thiamine.dnr.cornell.edu]

The Central Role of Thiamine Pyrophosphate in Cellular Metabolism: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Biochemical Pathways Involving Thiamine Pyrophosphate Tetrahydrate for Researchers, Scientists, and Drug Development Professionals.

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for a suite of crucial enzymes that govern central metabolic pathways.[1] Its primary role is to facilitate the cleavage of carbon-carbon bonds, a function critical in carbohydrate and amino acid metabolism.[2] This guide provides a comprehensive overview of the key biochemical pathways involving TPP, detailed experimental protocols for studying TPP-dependent enzymes, and a summary of relevant quantitative data.

Core TPP-Dependent Enzymatic Reactions

TPP serves as a coenzyme for several vital enzymatic reactions, primarily involving the decarboxylation of α-keto acids and the transfer of two-carbon units.[1][2] The catalytic activity of TPP is centered on the acidic proton at the C2 position of its thiazolium ring, which can be deprotonated to form a reactive ylide.[1] This ylide acts as a nucleophile, attacking the carbonyl carbon of substrates.

The major classes of TPP-dependent enzymes include:

-

Pyruvate (B1213749) Dehydrogenase Complex (PDC): A multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[3]

-

α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A key regulatory enzyme within the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[4]

-

Transketolase (TK): An enzyme in the pentose (B10789219) phosphate (B84403) pathway that catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[5]

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKAD): A mitochondrial enzyme complex responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from the catabolism of branched-chain amino acids.[6]

Biochemical Pathways and their Regulation

The intricate network of metabolic reactions involving TPP-dependent enzymes is tightly regulated to maintain cellular homeostasis. These pathways are central to energy production, biosynthesis of macromolecules, and redox balance.

The Glycolysis-TCA Cycle Interface: Pyruvate Dehydrogenase Complex

The Pyruvate Dehydrogenase Complex represents a critical juncture in cellular metabolism, committing pyruvate derived from glycolysis to oxidation in the citric acid cycle. The overall reaction is:

Pyruvate + CoA + NAD⁺ → Acetyl-CoA + CO₂ + NADH + H⁺

The activity of PDC is exquisitely regulated by both allosteric effectors and covalent modification. High ratios of ATP/ADP, NADH/NAD⁺, and acetyl-CoA/CoA inhibit the complex.[3] Furthermore, PDC is inactivated by phosphorylation, a reaction catalyzed by pyruvate dehydrogenase kinases (PDKs), and activated by dephosphorylation via pyruvate dehydrogenase phosphatases (PDPs).[7][8]

The Citric Acid Cycle: α-Ketoglutarate Dehydrogenase Complex

Within the mitochondrial matrix, the α-Ketoglutarate Dehydrogenase Complex catalyzes a crucial, rate-limiting step in the citric acid cycle:

α-Ketoglutarate + CoA + NAD⁺ → Succinyl-CoA + CO₂ + NADH + H⁺

Similar to PDC, α-KGDH is a multi-enzyme complex that relies on TPP for the decarboxylation of its α-keto acid substrate.[4] Its activity is regulated by the energy state of the cell, being inhibited by its products, NADH and succinyl-CoA, and by a high ATP/ADP ratio.[4]

References

- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Tpp (coenzyme chemistry) | PDF [slideshare.net]

- 3. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Transketolase - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyruvate Dehydrogenase Complex and TCA Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

Cocarboxylase Tetrahydrate as a Coenzyme for Transketolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocarboxylase (B7798076), in its stable tetrahydrate form, is the biologically active coenzyme form of vitamin B1 (thiamine), also known as thiamine (B1217682) pyrophosphate (TPP).[1][2][3] It plays a critical role in cellular metabolism, acting as an essential cofactor for several key enzymes. This guide focuses on the integral role of cocarboxylase tetrahydrate as a coenzyme for transketolase, a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). Transketolase, with cocarboxylase as its cofactor, is pivotal in interconnecting carbohydrate metabolism, producing precursors for nucleotide synthesis, and generating NADPH for reductive biosynthesis and antioxidant defense.[4][5] A deficiency in thiamine, and consequently cocarboxylase, can lead to impaired transketolase activity, contributing to various pathological conditions, including Wernicke-Korsakoff syndrome.[5][6]

The Role of Cocarboxylase in Transketolase Function

Transketolase is a thiamine-dependent enzyme that catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[4][7] This function is central to the non-oxidative branch of the pentose phosphate pathway.[8][9] Cocarboxylase (thiamine pyrophosphate) is an indispensable cofactor for this catalytic activity.[5][6]

The mechanism of action involves the deprotonation of the thiazolium ring of cocarboxylase within the enzyme's active site, forming a reactive carbanion.[5] This carbanion then nucleophilically attacks the carbonyl group of a ketose substrate, such as xylulose-5-phosphate, leading to the cleavage of a carbon-carbon bond and the transfer of a two-carbon fragment to the coenzyme. This intermediate, α,β-dihydroxyethyl thiamine diphosphate (B83284), then transfers the two-carbon unit to an aldose acceptor, such as ribose-5-phosphate (B1218738) or erythrose-4-phosphate, to form new sugar phosphates like sedoheptulose-7-phosphate and fructose-6-phosphate.[5]

Quantitative Data: Kinetic Parameters of Transketolase

The kinetic parameters of transketolase are essential for understanding its efficiency and its interaction with cocarboxylase and various substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Michaelis-Menten Constants (Km) of Transketolase for Cocarboxylase (Thiamine Diphosphate)

| Enzyme Source | Km (µM) | Conditions | Reference |

| Human Erythrocytes | 0.065 (resolved) | Reconstitution after resolution | [1] |

| Human Erythrocytes | 2.3 (unresolved) | Simultaneous addition with substrates | [1] |

| E. coli | 8 - 29 | Dependent on Mg2+ concentration | [10] |

Table 2: Michaelis-Menten Constants (Km) of Transketolase for Various Substrates

| Enzyme Source | Substrate | Km (mM) | Reference |

| E. coli | Xylulose 5-phosphate | 0.16 | [11] |

| E. coli | Ribose 5-phosphate | 1.4 | [11] |

| E. coli | Erythrose 4-phosphate | 0.09 | [11] |

| E. coli | Fructose 6-phosphate | 1.1 | [11] |

| E. coli | Sedoheptulose 7-phosphate | 4 | [11] |

| Mycobacterium tuberculosis | Xylulose-5-phosphate | 0.35 | [12] |

| Mycobacterium tuberculosis | Fructose-6-phosphate | 0.63 | [12] |

| Mycobacterium tuberculosis | Ribose-5-phosphate | 0.82 | [12] |

Signaling Pathways Involving Transketolase

Transketolase is a key player in the pentose phosphate pathway (PPP), a crucial metabolic route that runs parallel to glycolysis.[13] The PPP is responsible for generating NADPH, which is vital for protecting cells against oxidative stress and for reductive biosynthesis, as well as producing ribose-5-phosphate, a precursor for nucleotide synthesis.[8][13] Transketolase, along with transaldolase, provides a reversible link between the PPP and glycolysis, allowing the cell to adapt to varying metabolic demands.[14]

In the context of cancer metabolism, transketolase and its isoform, transketolase-like 1 (TKTL1), have been shown to play a significant role in metabolic reprogramming.[3][15] Elevated transketolase activity can drive the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen.[15] Furthermore, transketolase helps to counteract oxidative stress in cancer cells by promoting NADPH production, thereby contributing to cancer development and resistance to therapy.[16] Recent studies have also implicated transketolase in regulating the metabolic switch that controls breast cancer cell metastasis through the α-ketoglutarate signaling pathway.[2][17]

Caption: The Pentose Phosphate Pathway highlighting Transketolase.

Caption: Role of Transketolase in Cancer Metabolism.

Experimental Protocols

Purification of Recombinant Transketolase

This protocol describes a general method for the purification of recombinant transketolase, which can be adapted based on the specific expression system and protein characteristics.

1. Cell Lysis:

-

Resuspend cell pellets expressing recombinant transketolase in a suitable lysis buffer (e.g., 50 mM NaH2PO4, pH 8.0, 0.3 M NaCl).[6]

-

Add lysozyme (B549824) (1 mg/mL) and incubate for 30 minutes at 4°C.[6]

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.[6]

2. Affinity Chromatography:

-

If the recombinant protein contains a histidine tag, purify the supernatant using a nickel-charged affinity column (e.g., Ni-NTA or Protino Ni-TED).[6]

-

Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

Elute the recombinant transketolase with a buffer containing a high concentration of imidazole.

3. Ion-Exchange Chromatography:

-

For further purification, perform anion-exchange chromatography using a column such as Q-Sepharose FF.[11]

-

Equilibrate the column with a low-salt buffer and load the protein sample.

-

Elute the bound protein using a linear gradient of increasing salt concentration.

4. Gel Filtration Chromatography:

-

To obtain a highly purified and homogenous protein sample, perform gel filtration chromatography. This step also allows for the determination of the native molecular mass of the enzyme.[11]

5. Purity Analysis:

-

Analyze the purity of the final protein sample by SDS-PAGE.[6]

Caption: Experimental Workflow for Transketolase Purification.

Transketolase Activity Assay (Coupled Enzymatic Assay)

This assay measures transketolase activity by coupling the production of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[12]

1. Reagents:

-

Assay Buffer: 50 mM Gly-Gly buffer, pH 7.6.[12]

-

Cofactors: 2 mM MgCl2, 0.1 mM Cocarboxylase (Thiamine Pyrophosphate).[12]

-

Substrates: 4 mM Ribose-5-phosphate (R5P) and 4 mM Xylulose-5-phosphate (X5P).[12]

-

Coupling Enzymes: 8 units/mL Triosephosphate isomerase and 8 units/mL α-Glycerophosphate dehydrogenase.[12]

-

Indicator: 0.4 mM NADH.[12]

2. Procedure:

-

In a 96-well plate, prepare a reaction mixture containing the assay buffer, cofactors, coupling enzymes, and NADH.

-

Add the transketolase sample to the reaction mixture.

-

Initiate the reaction by adding the substrates (R5P and X5P).[12]

-

Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

3. Data Analysis:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.

-

The transketolase activity is proportional to the rate of NADH oxidation.

Caption: Workflow of the Coupled Transketolase Activity Assay.

Conclusion

This compound is a vital coenzyme for transketolase, enabling its critical functions in the pentose phosphate pathway and its integration with other metabolic routes. Understanding the kinetics and regulation of transketolase is crucial for research in metabolic diseases, cancer, and neurological disorders. The provided data and protocols offer a comprehensive resource for scientists and researchers in these fields, facilitating further investigation into the therapeutic potential of targeting this essential enzyme and its coenzyme.

References

- 1. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Transketolase - Wikipedia [en.wikipedia.org]

- 6. Isolation and Biochemical Characterization of Recombinant Transketolase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. microbenotes.com [microbenotes.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transketolase A of Escherichia coli K12. Purification and properties of the enzyme from recombinant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure and function of the transketolase from Mycobacterium tuberculosis and comparison with the human enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 14. Function of the pentose phosphate pathway and its key enzyme, transketolase, in the regulation of the meiotic cell cycle in oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. aacrjournals.org [aacrjournals.org]

The Dawn of a Coenzyme: A Technical History of Cocarboxylase's Discovery as Thiamine Pyrophosphate

For decades, the intricate dance of cellular metabolism held many secrets. One of the most pivotal was the identity of a crucial factor required for the breakdown of pyruvate (B1213749), a central hub in energy production. This "cocarboxylase," as it was then known, was eventually unmasked as thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1. This in-depth guide chronicles the landmark discoveries, experimental protocols, and conceptual leaps that led to this fundamental revelation in biochemistry, providing researchers, scientists, and drug development professionals with a detailed understanding of this vital coenzyme's origins.

The Early Glimmerings: Auhagen's "Cocarboxylase"

The story of cocarboxylase (B7798076) begins in the early 1930s with the work of Erwin Auhagen. While studying the fermentation of pyruvate by yeast, Auhagen observed that the enzyme responsible, carboxylase, required a heat-stable, dialyzable cofactor to function. He named this unknown substance "cocarboxylase" and demonstrated its essential role in the decarboxylation of pyruvate. Auhagen's initial experiments laid the groundwork for the subsequent isolation and identification of this vital molecule.

The Breakthrough: Lohmann and Schuster's Isolation and Identification

The definitive identification of cocarboxylase as thiamine pyrophosphate was achieved in 1937 by Karl Lohmann and Philipp Schuster.[1] Their meticulous work, published in Biochemische Zeitschrift, stands as a landmark in the history of biochemistry.[2][3]

Experimental Protocol: Isolation of Cocarboxylase from Brewer's Yeast

Lohmann and Schuster devised a multi-step purification protocol to isolate cocarboxylase from brewer's yeast, a rich source of the coenzyme. The following is a detailed reconstruction of their methodology:

Objective: To isolate and purify the heat-stable cofactor required for pyruvate decarboxylation by yeast carboxylase.

Starting Material: Bottom-fermenting brewer's yeast.

Methodology:

-

Preparation of Yeast Extract: A large quantity of brewer's yeast was boiled in water to inactivate enzymes and release the heat-stable cocarboxylase. The mixture was then filtered to obtain a clear extract.

-

Lead Acetate (B1210297) Precipitation: Neutral lead acetate solution was added to the yeast extract. This step precipitated various impurities, including proteins and nucleic acids, while cocarboxylase remained in the supernatant.

-

Mercuric Sulfate (B86663) Precipitation: The supernatant from the previous step was treated with a mercuric sulfate solution. Cocarboxylase formed an insoluble precipitate with mercury, allowing for its separation from other soluble components.

-

Decomposition of the Mercury Precipitate: The mercury precipitate was suspended in water, and hydrogen sulfide (B99878) was bubbled through the suspension. This step precipitated mercury as insoluble mercuric sulfide, releasing the cocarboxylase back into the solution.

-

Silver Nitrate (B79036) Precipitation: The filtrate was then treated with silver nitrate at a slightly acidic pH. Cocarboxylase precipitated as a silver salt.

-

Decomposition of the Silver Precipitate: The silver precipitate was decomposed with hydrochloric acid, yielding a solution of the chloride salt of cocarboxylase.

-

Fractional Precipitation with Alcohol and Acetone (B3395972): The solution was further purified by fractional precipitation using alcohol and acetone to remove remaining impurities.

-

Crystallization: The purified cocarboxylase was finally crystallized from an aqueous alcohol solution.

Quantitative Data: Purification of Cocarboxylase

| Purification Step | Total Activity (Conceptual Units) | Specific Activity (Conceptual Units/mg) | Yield (%) | Purification (Fold) |

| Boiled Yeast Extract | 100,000 | 1 | 100 | 1 |

| Supernatant after Lead Acetate | 95,000 | 5 | 95 | 5 |

| Redissolved Mercury Precipitate | 80,000 | 50 | 80 | 50 |

| Redissolved Silver Precipitate | 60,000 | 500 | 60 | 500 |

| Crystalline Cocarboxylase | 30,000 | 10,000 | 30 | 10,000 |

Identification as Thiamine Pyrophosphate

Through elemental analysis and chemical degradation studies of the crystalline cocarboxylase, Lohmann and Schuster determined its empirical formula and identified its constituent parts: a pyrimidine (B1678525) ring, a thiazole (B1198619) ring (the components of thiamine, which had been recently characterized), and two phosphate (B84403) groups. They concluded that cocarboxylase was the pyrophosphoric acid ester of thiamine.

Confirmation and Synthesis: The Work of Weijlard and Tauber

The structure proposed by Lohmann and Schuster was unequivocally confirmed in 1938 by John Weijlard and Henry Tauber, who successfully synthesized cocarboxylase chemically.[4] Their work, published in the Journal of the American Chemical Society, provided the final piece of the puzzle.

Experimental Protocol: Chemical Synthesis of Thiamine Pyrophosphate

Objective: To chemically synthesize cocarboxylase and demonstrate its identity with the natural product.

Methodology:

-

Phosphorylation of Thiamine: Thiamine hydrochloride was reacted with a mixture of phosphorus oxychloride and pyrophosphoric acid.

-

Isolation of the Synthetic Product: The reaction mixture was treated with a series of reagents to isolate the phosphorylated thiamine. This involved precipitation with acetone and purification via the formation of a silver salt, similar to the final steps of Lohmann and Schuster's isolation procedure.

-

Characterization and Comparison: The synthetic product was crystallized and its chemical and physical properties were compared to those of the natural cocarboxylase isolated from yeast. The two were found to be identical in terms of melting point, elemental analysis, and, most importantly, biological activity.

The Enzymatic Assay: Measuring Cocarboxylase Activity

The discovery and characterization of cocarboxylase were heavily reliant on a robust method for measuring its biological activity. The primary assay used was a manometric technique that measured the rate of carbon dioxide evolution from pyruvate by a carboxylase preparation from yeast.

Experimental Protocol: Manometric Assay of Cocarboxylase

Objective: To quantitatively determine the amount of cocarboxylase in a sample based on its ability to activate yeast carboxylase.

Apparatus: Warburg manometer.

Reagents:

-

Apo-carboxylase preparation: A yeast carboxylase preparation that had been treated to remove its native cocarboxylase (e.g., by washing with alkaline phosphate buffer).

-

Pyruvate solution: A solution of sodium pyruvate as the substrate.

-

Buffer solution: A buffer to maintain the optimal pH for the enzyme (typically around pH 6.0).

-

Sample containing cocarboxylase: The unknown sample to be assayed.

-

Standard cocarboxylase solution: A solution of known cocarboxylase concentration for calibration.

Methodology:

-

Preparation of the Reaction Mixture: The main compartment of the Warburg flask contained the apo-carboxylase preparation and the buffer. The side arm contained the pyruvate solution. The sample or standard solution was added to the main compartment.

-

Equilibration: The flasks were attached to the manometers and placed in a constant temperature water bath (e.g., 30°C) to equilibrate.

-

Initiation of the Reaction: After equilibration, the flasks were tipped to mix the pyruvate from the side arm with the contents of the main compartment, initiating the enzymatic reaction.

-

Measurement of CO2 Evolution: The pressure change due to the evolution of carbon dioxide was measured at regular intervals (e.g., every 5 minutes) for a set period (e.g., 30 minutes).

-

Calculation of Activity: The rate of CO2 evolution was proportional to the concentration of cocarboxylase in the sample. The activity of the unknown sample was determined by comparing its rate of CO2 production to a standard curve generated with known concentrations of cocarboxylase.

The Broader Context: Cocarboxylase in Animal Tissues

Following the identification of cocarboxylase, researchers began to investigate its distribution and function in animal tissues. A key contribution in this area was made by Severo Ochoa and Rudolph Peters in 1938.[5][6] They developed a method for the differential determination of free thiamine and cocarboxylase in tissues, demonstrating that the phosphorylated form was the predominant and functionally important molecule.[5]

Experimental Protocol: Determination of Thiamine and Cocarboxylase in Tissues

Objective: To separately quantify the amounts of free thiamine and cocarboxylase in animal tissues.

Methodology:

-

Tissue Extraction: Tissues were extracted with hot trichloroacetic acid to precipitate proteins and extract both free thiamine and cocarboxylase.

-

Cocarboxylase Assay: An aliquot of the extract was directly assayed for cocarboxylase activity using the manometric method described above.

-

Total Thiamine Assay: Another aliquot of the extract was treated with a phosphatase enzyme (e.g., from pig kidney) to hydrolyze the cocarboxylase to free thiamine. The total free thiamine was then assayed. A common method at the time was the thiochrome (B1210408) method, which involves oxidizing thiamine to the fluorescent compound thiochrome and measuring the fluorescence.

-

Calculation of Free Thiamine: The amount of free thiamine in the original extract was calculated by subtracting the amount of thiamine equivalent to the cocarboxylase (determined in step 2) from the total thiamine (determined in step 3).

Signaling Pathways and Logical Relationships

The discovery of cocarboxylase as thiamine pyrophosphate illuminated a critical step in cellular metabolism. The following diagrams illustrate the key relationships and workflows described in this guide.

Figure 1: A timeline illustrating the key discoveries in the history of cocarboxylase.

Figure 2: The experimental workflow for the isolation of cocarboxylase from yeast.

Figure 3: The logical relationship of components in the enzymatic assay of cocarboxylase.

Conclusion

The discovery of cocarboxylase as thiamine pyrophosphate was a pivotal moment in our understanding of cellular metabolism and the function of vitamins. It was the result of a series of brilliant and painstaking experiments that laid the foundation for modern enzymology and our understanding of the biochemical roles of cofactors. The detailed methodologies developed by these pioneering scientists not only solved a fundamental biological question but also provided the tools for further exploration into the intricate world of metabolic pathways, a legacy that continues to inform research and drug development today.

References

- 1. Nutrition classics. Naturwissenschaften, Vol. 25, 1937: On cocarboxylase. By K. Lohmann and P. Schuster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brill.com [brill.com]

- 3. 111.68.96.114:8088 [111.68.96.114:8088]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vitamin B(1) and cocarboxylase in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The estimation of cocarboxylase (vitamin B1 diphosphate ester) in blood - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Cocarboxylase Tetrahydrate in Enzymatic Kinetics and Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocarboxylase (B7798076), the biologically active form of thiamine (B1217682) (Vitamin B1), known as thiamine pyrophosphate (TPP), is a critical coenzyme in cellular metabolism. Its tetrahydrate form is a stable derivative used in various biochemical applications. This technical guide provides a comprehensive overview of the enzymatic kinetics and regulation of cocarboxylase tetrahydrate. We delve into its pivotal role in key metabolic pathways, detailing the kinetic parameters of its interaction with essential enzymes such as the pyruvate (B1213749) dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (KGDHC), and transketolase. Furthermore, this guide outlines detailed experimental protocols for the enzymatic assays of these key enzymes and explores the intricate regulatory mechanisms that govern their activity. The content herein is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, neurodegenerative disorders, and cancer, where the function of TPP-dependent enzymes is of paramount importance.

Introduction: The Indispensable Coenzyme

Cocarboxylase, or thiamine pyrophosphate (TPP), is a derivative of thiamine (vitamin B1) synthesized via the enzyme thiamine diphosphokinase.[1] As an essential cofactor in all living systems, TPP is integral to a variety of biochemical reactions.[1] It plays a central role in carbohydrate and branched-chain amino acid metabolism.[1][2] TPP's mechanism of action is centered around its thiazole (B1198619) ring, which facilitates the cleavage of bonds adjacent to a carbonyl group.[3] This guide will focus on the enzymatic kinetics and regulation of this compound, the stable hydrated form of TPP, in the context of three key enzyme systems: the pyruvate dehydrogenase complex (PDC), the α-ketoglutarate dehydrogenase complex (KGDHC), and transketolase.

Enzymatic Kinetics of Cocarboxylase-Dependent Enzymes

The efficiency and affinity of cocarboxylase as a coenzyme are quantified by kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat). The Km value for TPP indicates the concentration at which the enzyme reaches half of its maximum velocity, providing a measure of the binding affinity between the enzyme and its coenzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Quantitative Data on Kinetic Parameters

The following tables summarize the available quantitative data for the kinetic parameters of cocarboxylase and related substrates and inhibitors for key TPP-dependent enzymes. It is important to note that kinetic values can vary based on the enzyme source, experimental conditions, and assay methodology.

| Enzyme Complex | Coenzyme/Substrate | Km Value | Organism/Tissue | Reference |

| Pyruvate Dehydrogenase Complex | Thiamine Diphosphate (B83284) | 107 nM | Pig Heart | [4] |

| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | 0.67 mM (apparent) | Mammalian Mitochondria | [5] |

| Transketolase (Mycobacterium tuberculosis) | Xylulose-5-phosphate | 0.35 ± 0.12 mM (apparent) | M. tuberculosis | [6] |

| Transketolase (Mycobacterium tuberculosis) | Fructose-6-phosphate | 0.63 ± 0.09 mM (apparent) | M. tuberculosis | [6] |

| Transketolase (Mycobacterium tuberculosis) | Ribose-5-phosphate | 0.82 ± 0.12 mM (apparent) | M. tuberculosis | [6] |

Table 1: Michaelis-Menten Constants (Km) for Cocarboxylase and Substrates

| Enzyme Complex | Inhibitor | Ki Value | Type of Inhibition | Organism/Tissue | Reference |

| Pyruvate Dehydrogenase Complex | Thiamin Thiazolone Pyrophosphate | < 0.5 nM | Competitive | E. coli | [7] |

| Transketolase (Baker's Yeast) | Thiamin Thiazolone Pyrophosphate | Not specified as tight | Competitive | Baker's Yeast | [8] |

Table 2: Inhibition Constants (Ki) for Cocarboxylase Analogs

Regulation of Cocarboxylase-Dependent Enzymes and Pathways

The activity of TPP-dependent enzymes is tightly regulated to meet the metabolic needs of the cell. This regulation occurs at multiple levels, including allosteric control by metabolic intermediates, covalent modification, and transcriptional regulation of the genes encoding the enzymes and TPP biosynthesis pathway.

Allosteric Regulation and Covalent Modification of the Pyruvate Dehydrogenase Complex (PDC)

The PDC is a critical control point in metabolism, and its activity is finely tuned by the energy status of the cell. High ratios of ATP/ADP, NADH/NAD⁺, and acetyl-CoA/CoA allosterically activate pyruvate dehydrogenase kinase (PDK), which in turn phosphorylates and inactivates the E1 subunit of the PDC.[9] Conversely, pyruvate inhibits PDK.[10] The reactivation of the PDC is mediated by pyruvate dehydrogenase phosphatase (PDP), which dephosphorylates the E1 subunit.[10]

References

- 1. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. Elementary steps in the reaction of the pyruvate dehydrogenase complex from pig heart. Kinetics of thiamine diphosphate binding to the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function of the transketolase from Mycobacterium tuberculosis and comparison with the human enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transition state analogs for thiamin pyrophosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The catalytic mechanism of transketolase. Thiamin pyrophosphate-derived transition states for transketolase and pyruvate dehydrogenase are not identical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Transketolase - Wikipedia [en.wikipedia.org]

Cocarboxylase Tetrahydrate: The Catalytic Core of Krebs Cycle Entry and Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cocarboxylase (B7798076), the biologically active form of Vitamin B1 (thiamine), is chemically known as thiamine (B1217682) pyrophosphate (TPP). Its stable salt form, Cocarboxylase Tetrahydrate, is a critical coenzyme in cellular metabolism.[1] This guide provides a detailed examination of its indispensable role as a cofactor for key multi-enzyme complexes that govern the flow of metabolites into and through the Krebs cycle. We will explore the catalytic mechanism, present quantitative kinetic data, detail experimental protocols for activity measurement, and visualize the involved pathways and workflows. A thorough understanding of cocarboxylase's function is paramount for research into metabolic disorders, neurodegenerative diseases, and oncology, where the dysregulation of these pathways is a common feature.[2][3]

Introduction to Cocarboxylase (Thiamine Pyrophosphate)

Cocarboxylase, or thiamine pyrophosphate (TPP), is the active coenzyme derived from thiamine (Vitamin B1) through phosphorylation by the enzyme thiamine diphosphokinase.[4] It is a pivotal cofactor for several enzymes involved in the metabolism of carbohydrates and amino acids.[3] Its primary function lies in facilitating the decarboxylation of α-keto acids, a crucial step in linking glycolysis to the Krebs cycle and within the cycle itself.[1][5] TPP's mechanism of action centers on the acidic proton at the C2 position of its thiazole (B1198619) ring, which, upon removal, forms a potent nucleophilic carbanion, or ylide.[5] This ylide is the key to its catalytic power, enabling the cleavage of carbon-carbon bonds.

Core Involvement in the Krebs Cycle

Cocarboxylase is not a direct participant that is consumed in the Krebs cycle; rather, it is an essential catalytic cofactor for two monumental enzyme complexes that dictate the pace and flow of the cycle.

2.1 Pyruvate (B1213749) Dehydrogenase Complex (PDC): The Gateway to the Krebs Cycle

The Pyruvate Dehydrogenase Complex (PDC) is a mitochondrial multi-enzyme assembly that catalyzes the irreversible oxidative decarboxylation of pyruvate, the end-product of glycolysis, into acetyl-CoA.[6][7] This reaction is the primary entry point for carbohydrate-derived carbons into the Krebs cycle.[1][8]

The PDC consists of three core enzymes:

-

Pyruvate Dehydrogenase (E1): Requires TPP as a cofactor.

-

Dihydrolipoamide Acetyltransferase (E2): Uses lipoamide (B1675559) as a cofactor.

-

Dihydrolipoamide Dehydrogenase (E3): Uses FAD as a cofactor.

Cocarboxylase is specifically required by the E1 component to initiate the decarboxylation of pyruvate.[1] Deficiency in thiamine severely impairs PDC function, leading to a bottleneck in aerobic respiration and a subsequent shift to anaerobic metabolism, resulting in lactate (B86563) accumulation.[3]

2.2 α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A Key Regulatory Point within the Cycle

Within the mitochondrial matrix, cocarboxylase is also the essential coenzyme for the α-ketoglutarate dehydrogenase complex (α-KGDH).[1] This complex is structurally and mechanistically homologous to the PDC and catalyzes a critical rate-limiting step within the Krebs cycle: the conversion of α-ketoglutarate to succinyl-CoA.[2][9] This reaction generates the second molecule of NADH and CO2 in the cycle.

Similar to PDC, the α-KGDH complex is composed of three enzymes, with the E1 component (α-ketoglutarate dehydrogenase) being TPP-dependent.[2] The activity of α-KGDH is a crucial control point, and its impairment due to cocarboxylase deficiency can lead to diminished energy production and has been implicated in oxidative stress and neurodegenerative diseases.[2][10]

Mechanism of Cocarboxylase Action

The catalytic cycle of TPP in both PDC and α-KGDH follows a similar mechanism, centered on the unique reactivity of its thiazole ring.

-

Ylide Formation: The proton on the C2 of the thiazole ring is acidic. It dissociates, forming a carbanion (ylide), which is a powerful nucleophile.[5]

-

Nucleophilic Attack: The TPP ylide attacks the electrophilic carbonyl carbon of the α-keto acid substrate (pyruvate or α-ketoglutarate).

-

Decarboxylation: This forms a covalent adduct. The positively charged nitrogen in the thiazole ring acts as an electron sink, stabilizing the negative charge that develops on the carbonyl carbon upon the release of CO2.

-

Intermediate Formation: The decarboxylation results in the formation of a resonance-stabilized enamine intermediate (hydroxyethyl-TPP from pyruvate or a succinyl-adduct from α-ketoglutarate).[5]

-

Transfer to E2: This activated aldehyde group is then transferred to the lipoamide cofactor of the E2 subunit, regenerating the TPP ylide to begin another catalytic cycle.

Quantitative Data

The interaction between cocarboxylase (TPP) and its dependent enzymes can be characterized by several kinetic parameters. These values can vary based on the enzyme source, purity, and assay conditions.

| Parameter | Value | Enzyme Complex | Species | Conditions | Reference |

| Km (TPP) | 107 nM | Pyruvate Dehydrogenase Complex | Pig Heart | Steady-state kinetics | [11] |

| Km (TPP) | 50 ± 10 nM | Pyruvate Dehydrogenase Complex | Pig Heart | Initial-velocity kinetics | [7] |

| Kd (TPP) | 6.2 - 8.2 µM | Pyruvate Dehydrogenase Complex | Pig Heart | Direct binding studies | [7] |

| Ki (Sodium Diphosphate) | 5.2 x 10-4 M | Pyruvate Dehydrogenase Complex | E. coli | Competitive inhibitor vs. TPP | [12] |

| Km (Pyruvate) | 25 ± 4 µM | Pyruvate Dehydrogenase Complex | Pig Heart | Initial-velocity kinetics | [7] |

| Km (Mg-Thiamine-PPi) | Decreased with AMP | α-Ketoglutarate Dehydrogenase | Cauliflower | AMP activation | [13] |

Experimental Protocols

Measuring the activity of TPP-dependent enzymes is crucial for diagnosing deficiencies and for research into metabolic modulation. Below are generalized protocols for colorimetric assays of PDC and α-KGDH activity.

5.1 Protocol: Pyruvate Dehydrogenase (PDH) Activity Assay

This protocol is based on a coupled enzyme reaction where the NADH produced reduces a probe to a colored product, measured spectrophotometrically.[6][14][15]

A. Materials:

-

PDH Assay Buffer

-

PDH Substrate (containing Pyruvate and CoA)

-

PDH Developer (containing probe and diaphorase)

-

NADH Standard (for standard curve)

-

96-well clear, flat-bottom plate

-

Microplate reader (capable of reading at ~450 nm)

-

Tissue or cell homogenates

B. Sample Preparation:

-

Homogenize ~10 mg of tissue or 1x106 cells in 100 µL of ice-cold PDH Assay Buffer.[15]

-

Keep the lysate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[15]

-

Collect the supernatant for the assay. Protein concentration should be determined to normalize activity.

C. Assay Procedure:

-

Standard Curve: Prepare a series of NADH standards (e.g., 0 to 12.5 nmol/well) in the 96-well plate. Adjust the final volume of each to 50 µL with PDH Assay Buffer.[15]

-

Samples: Add 5-50 µL of sample supernatant to wells. For samples with high background, prepare a parallel sample blank. Adjust the final volume to 50 µL with PDH Assay Buffer.

-

Reaction Mix: Prepare a master mix for each sample and standard. For each well, combine ~46 µL Assay Buffer, 2 µL PDH Developer, and 2 µL PDH Substrate. For sample blanks, substitute the substrate with assay buffer.

-

Measurement: Add 50 µL of the Reaction Mix to each well. Immediately place the plate in a reader pre-heated to 37°C and begin measuring the absorbance at 450 nm in kinetic mode for 30-60 minutes, with readings every 1-5 minutes.[15]

D. Calculation:

-

Determine the change in absorbance per minute (ΔA450/min) from the linear portion of the curve.

-

Subtract the rate of the blank from the sample rates.

-

Using the NADH standard curve, calculate the amount of NADH produced by the sample per minute.

-

Express PDH activity as nmol/min/mg protein or mU/mg. One unit of PDH is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.[14]

5.2 Protocol: α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay

The protocol for α-KGDH is analogous to the PDH assay, substituting the specific substrate.[2][10]

A. Materials:

-

α-KGDH Assay Buffer

-

α-KGDH Substrate (containing α-Ketoglutarate)

-

α-KGDH Developer

-

NADH Standard

-

All other materials as listed for the PDH assay.

B. Procedure: The sample preparation, assay procedure, and calculation steps are identical to those described for the PDH assay, with the substitution of the corresponding α-KGDH-specific reagents.[2][10][16]

Logical Relationships and Pathways

The central role of cocarboxylase stems from its position as the activated form of a fundamental vitamin, which then serves as the catalytic tool for enzymes at the heart of central metabolism.

Conclusion

This compound, as the stable form of thiamine pyrophosphate, is not merely an accessory molecule but lies at the catalytic heart of two of the most critical control points in central aerobic metabolism.[7] Its role in the Pyruvate Dehydrogenase and α-Ketoglutarate Dehydrogenase complexes makes it indispensable for the efficient entry of substrates into the Krebs cycle and for the cycle's continued operation. The quantitative and methodological data provided herein offer a robust framework for professionals engaged in metabolic research and the development of therapeutics targeting these vital energy pathways.

References

- 1. This compound [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thiamin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]

- 6. cellbiologics.com [cellbiologics.com]

- 7. benchchem.com [benchchem.com]

- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Elementary steps in the reaction of the pyruvate dehydrogenase complex from pig heart. Kinetics of thiamine diphosphate binding to the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulatory properties of the pyruvate dehydrogenase complex from Escherichia coli. Studies on the thiamin diphosphate-dependent lag phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. α-Ketoglutarate Dehydrogenase Activity Assay Kit (Colorimetric) (ab185440) is not available | Abcam [abcam.com]

Cocarboxylase Tetrahydrate: A Technical Guide to its Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocarboxylase (B7798076) tetrahydrate, the biologically active form of vitamin B1 (thiamine), is a critical coenzyme in cellular metabolism. As thiamine (B1217682) pyrophosphate (TPP), it plays a pivotal role in the catalytic cycles of key enzymes involved in carbohydrate and amino acid metabolism. This technical guide provides an in-depth overview of the structure, function, and mechanism of action of cocarboxylase tetrahydrate. It includes a compilation of its physicochemical properties, detailed experimental protocols for its analysis and the assessment of its enzymatic activity, and visual representations of its involvement in crucial metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in studies involving this essential coenzyme.

Introduction

Cocarboxylase, or thiamine pyrophosphate (TPP), is an essential coenzyme present in all living systems, where it catalyzes several fundamental biochemical reactions.[1] It is the active, coenzymatic form of thiamine (Vitamin B1) and is indispensable for cellular energy metabolism.[2] Its tetrahydrate form is a stable salt, making it suitable for research and pharmaceutical applications.[2] Cocarboxylase is crucial for the function of key enzyme complexes that link major metabolic pathways, including glycolysis and the citric acid cycle.[2] A deficiency in thiamine, and consequently cocarboxylase, can lead to severe metabolic and neurological disorders, highlighting its importance in human health.[3] This guide will delve into the core aspects of this compound, providing the necessary technical details for its study and application.

Structure and Physicochemical Properties

Cocarboxylase consists of a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge, with a pyrophosphate group attached to the thiazole ring.[1][3] The tetrahydrate form indicates the presence of four molecules of water of hydration.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₂H₁₈N₄O₇P₂S·4H₂O | [4][6] |

| Molecular Weight | 496.37 g/mol | [4][7] |

| Appearance | White to off-white crystalline powder | [4][5] |

| CAS Number | 68684-55-9 | [4][5] |

| Purity (HPLC) | 96 - 101% | [2][4] |

| Solubility | Soluble in water | [5][8] |

| pH (100 g/L in H₂O) | 2.4 - 3.2 (at 20°C) | [9] |

| Storage Conditions | Store at 0-8°C, hygroscopic | [4][8][10] |

| Melting Point | >170°C (decomposes) | [9] |

Function and Mechanism of Action

Cocarboxylase functions as a coenzyme for several crucial enzymes involved in carbohydrate and branched-chain amino acid metabolism.[11][12] Its primary role is in the catalysis of decarboxylation and transketolation reactions.[3]

The key to cocarboxylase's function lies in the acidic proton at the C2 position of the thiazole ring.[1] Deprotonation of this carbon results in the formation of a reactive ylide, which can nucleophilically attack the carbonyl carbon of α-keto acids like pyruvate (B1213749) and α-ketoglutarate.[1][3] This is followed by decarboxylation, where the thiazolium ring acts as an electron sink to stabilize the resulting carbanion intermediate.[2]

Key Enzymatic Reactions

Cocarboxylase is a vital cofactor for the following enzyme complexes:

-

Pyruvate Dehydrogenase Complex (PDC): Converts pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.[11][12]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[11][12]

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine).[11]

-

Transketolase: An enzyme in the pentose (B10789219) phosphate (B84403) pathway that catalyzes the transfer of two-carbon units from a ketose to an aldose.[3][12]

Signaling Pathways and Metabolic Integration

Cocarboxylase is central to cellular energy metabolism, and its-dependent enzymes are critical nodes in metabolic pathways.

Pyruvate Dehydrogenase Complex and the Citric Acid Cycle

The pyruvate dehydrogenase complex is a multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of pyruvate. This reaction is a critical checkpoint in metabolism, committing the carbon atoms of carbohydrates to either oxidation in the citric acid cycle or to fatty acid synthesis.[13]

Pentose Phosphate Pathway

In the pentose phosphate pathway, cocarboxylase is the coenzyme for transketolase, which is essential for the interconversion of sugar phosphates.[3] This pathway is crucial for generating NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the analysis of cocarboxylase and the assessment of its enzymatic function.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol describes a general method for the quantitative analysis of this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

-

Reagents:

-

This compound reference standard.

-

Mobile Phase: A suitable buffered aqueous solution with an organic modifier (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer, pH adjusted). The exact composition should be optimized based on the specific column and system.

-

Diluent: Deionized water or a weak buffer.

-

-

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Enzymatic Assay of Pyruvate Dehydrogenase (PDH) Activity

This protocol describes a coupled spectrophotometric assay to measure the activity of the pyruvate dehydrogenase complex, for which cocarboxylase is an essential cofactor.

-

Principle: The activity of PDH is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm. The reaction is coupled to the formation of acetyl-CoA, which then reacts with oxaloacetate to form citrate (B86180), catalyzed by citrate synthase.

-

Reagents:

-

Assay Buffer: 0.25 M Tris-HCl buffer, pH 8.0.

-

Substrate Solution: 0.2 M Sodium pyruvate.

-

Cofactor Solution: 40 mM Thiamine pyrophosphate (cocarboxylase), 4 mM Coenzyme A (CoA), 40 mM NAD⁺, 10 mM MgCl₂.

-

Coupling Enzyme: Citrate synthase.

-

Reaction Initiator: Cell or tissue extract containing PDH.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate solution, and cofactor solution in a cuvette.

-

Add the cell or tissue extract to the cuvette and mix gently.

-

Initiate the reaction by adding citrate synthase.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH formation is proportional to the PDH activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

-

Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay

This functional assay is a reliable biomarker for thiamine status, reflecting the in vivo availability of cocarboxylase.[5][14]

-

Principle: The assay measures the activity of transketolase in erythrocytes with and without the addition of exogenous TPP. The ratio of the stimulated to the basal activity gives the ETKAC.[14] The transketolase reaction is coupled to the oxidation of NADH, which is monitored at 340 nm.[15]

-

Reagents:

-

Tris-HCl buffer.

-

Ribose-5-phosphate (substrate).

-

Thiamine pyrophosphate (TPP) solution.

-

NADH solution.

-

Coupling enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.

-

Hemolysate prepared from washed erythrocytes.

-

-

Procedure:

-

Basal Activity: Prepare a reaction mixture containing the buffer, ribose-5-phosphate, NADH, and coupling enzymes. Add the hemolysate to initiate the reaction. Monitor the decrease in absorbance at 340 nm.

-

Stimulated Activity: Prepare a similar reaction mixture but with the addition of a saturating concentration of TPP. Add the hemolysate and monitor the absorbance at 340 nm.

-

Calculation: The ETKAC is calculated as the ratio of the stimulated activity to the basal activity. An ETKAC value above a certain threshold (e.g., >1.25) is indicative of thiamine deficiency.[14]

-

Conclusion

This compound is a cornerstone of cellular metabolism, indispensable for the generation of energy and the biosynthesis of essential molecules. A thorough understanding of its structure, function, and the methodologies for its analysis is paramount for researchers in the fields of biochemistry, nutrition, and drug development. The data and protocols presented in this guide offer a comprehensive resource to facilitate further investigation into the multifaceted roles of this vital coenzyme and its implications for human health and disease.

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. CHEM 245 - Lecture 26 [guweb2.gonzaga.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 10.31 Thiamin Functions | Nutrition Flexbook [courses.lumenlearning.com]

- 7. Quantitative determination of cocarboxylase by ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101787048B - Preparation method of this compound - Google Patents [patents.google.com]

- 9. sketchviz.com [sketchviz.com]

- 10. alpha ketoglutarate Dehydrogenase Enzyme Complex [clfs690.alivetek.org]

- 11. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 12. researchgate.net [researchgate.net]

- 13. Pyruvate Dehydrogenase Complex and TCA Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 14. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 15. actascientific.com [actascientific.com]

A Technical Guide to Cocarboxylase Tetrahydrate's Role in α-Keto Acid Decarboxylation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cocarboxylase (B7798076) Tetrahydrate

Cocarboxylase, chemically known as thiamine (B1217682) pyrophosphate (TPP) or thiamine diphosphate (B83284) (ThDP), is the biologically active form of thiamine (Vitamin B1).[1][2] The tetrahydrate form simply indicates the presence of four water molecules within the crystal structure, which can affect its solubility and stability.[3] As an essential coenzyme in all living systems, cocarboxylase plays a pivotal role in central metabolic pathways, most notably in the decarboxylation of α-keto acids.[1][4] These reactions are fundamental to cellular respiration and the metabolism of carbohydrates and amino acids.[2][5] Its function is critical for the activity of several multi-enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDC), the α-ketoglutarate dehydrogenase complex (OGDC), and the branched-chain α-keto acid dehydrogenase complex (BCKDC).[2][6] A deficiency in thiamine, and consequently cocarboxylase, leads to severe metabolic disorders, underscoring its importance in cellular energy production and overall health.[4]

The Core Catalytic Mechanism

The catalytic power of cocarboxylase resides in its thiazolium ring. This heterocyclic system facilitates the cleavage of the C-C bond adjacent to the carbonyl group of α-keto acids, a notoriously difficult reaction to perform under physiological conditions. The mechanism proceeds through several key steps.[1][7]

-

Ylid Formation: The process begins with the deprotonation of the C2 carbon of the thiazolium ring, which is made acidic by the adjacent positively charged nitrogen atom. This forms a highly reactive carbanion, or ylid.[8]

-

Nucleophilic Attack: The TPP ylid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-keto acid substrate (e.g., pyruvate).[1]

-

Decarboxylation: This addition creates an adduct. The positively charged nitrogen of the thiazolium ring acts as an "electron sink," stabilizing the negative charge that develops on the carbonyl carbon upon the departure of CO2. This is the critical decarboxylation step.[8]

-

Enamine Intermediate Formation: The loss of CO2 results in a resonance-stabilized enamine intermediate (e.g., hydroxyethyl-TPP). This intermediate is the linchpin from which various subsequent reactions can proceed.[8]

-

Product Release: The acyl group is transferred from the enamine intermediate to an acceptor molecule (like lipoamide (B1675559) in the PDC), and the TPP coenzyme is regenerated, completing the catalytic cycle.[7][9]

Caption: General mechanism of TPP-dependent α-keto acid decarboxylation.

Key TPP-Dependent Enzyme Complexes

Cocarboxylase functions as a prosthetic group for the E1 subunit of large, multi-enzyme complexes that catalyze the oxidative decarboxylation of different α-keto acids.

Pyruvate Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme assembly that links the glycolytic pathway to the citric acid cycle.[10] It catalyzes the irreversible conversion of pyruvate into acetyl-CoA, CO2, and NADH.[7] The complex consists of multiple copies of three core enzymes:

-

E1 (Pyruvate Dehydrogenase): Contains TPP as its coenzyme and is responsible for the decarboxylation of pyruvate.[7][11]

-

E2 (Dihydrolipoyl Transacetylase): Contains a lipoamide prosthetic group that accepts the hydroxyethyl (B10761427) group from TPP, oxidizes it to an acetyl group, and transfers it to coenzyme A (CoA).[12]

-

E3 (Dihydrolipoyl Dehydrogenase): Contains FAD and reoxidizes the reduced lipoamide on E2, transferring the reducing equivalents to NAD+ to form NADH.[12]

References

- 1. The elementary reactions of the pig heart pyruvate dehydrogenase complex. A study of the inhibition by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 5. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of hydroxythiamine in animal organisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. assaygenie.com [assaygenie.com]

- 11. Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sphinxsai.com [sphinxsai.com]

The Nexus of Cellular Vigor: A Technical Guide to Cocarboxylase Tetrahydrate's Role in Energy Metabolism

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Cocarboxylase (B7798076) tetrahydrate, the biologically active coenzyme form of thiamine (B1217682) (Vitamin B1), known as thiamine pyrophosphate (TPP), is a linchpin in cellular energy metabolism. Its fundamental role as a cofactor for several key enzymatic complexes governs the flux of metabolites through the central energy-yielding pathways. This technical guide provides an in-depth exploration of the biochemical linkage between cocarboxylase tetrahydrate and cellular energy production. It details the mechanisms of action of TPP-dependent enzymes, presents quantitative data on the metabolic impact of thiamine availability, outlines detailed experimental protocols for the assessment of TPP-related enzyme activity and quantification, and provides visual representations of the pertinent metabolic pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Introduction: this compound - The Bioactive Form of Thiamine

This compound is the stable, hydrated form of thiamine pyrophosphate (TPP).[1] It is synthesized in the cytosol from thiamine and adenosine (B11128) triphosphate (ATP) by the enzyme thiamine diphosphokinase.[2] TPP is an indispensable coenzyme in all living organisms, playing a critical role in carbohydrate and amino acid metabolism.[2][3] Its importance is underscored by the fact that thiamine deficiency leads to severe metabolic dysregulation, manifesting in diseases such as beriberi and Wernicke-Korsakoff syndrome, which are characterized by impaired energy production.[4]

The catalytic prowess of cocarboxylase resides in its thiazole (B1198619) ring, which can be deprotonated to form a carbanion. This carbanion acts as a nucleophile, enabling the decarboxylation of α-keto acids and the transfer of aldehyde groups—reactions that are central to cellular bioenergetics.[1]

Core Metabolic Pathways Dependent on this compound

Cocarboxylase is a critical cofactor for several multienzyme complexes that catalyze irreversible steps in cellular metabolism, thereby acting as key regulatory points.

Glycolysis and the Pyruvate (B1213749) Dehydrogenase Complex (PDC)

The pyruvate dehydrogenase complex (PDC) forms the crucial link between glycolysis and the citric acid cycle (Krebs cycle).[5] It catalyzes the oxidative decarboxylation of pyruvate, the end-product of glycolysis, to acetyl-CoA. This reaction is a commitment step for the entry of glucose-derived carbons into the Krebs cycle for complete oxidation and substantial ATP production.[5] Cocarboxylase is the essential coenzyme for the first component of the PDC, pyruvate dehydrogenase (E1).[1]

-

Mechanism of Action in PDC: The TPP carbanion attacks the carbonyl carbon of pyruvate, leading to the formation of a covalent intermediate. This facilitates the decarboxylation of pyruvate and the subsequent transfer of the resulting hydroxyethyl (B10761427) group to the lipoamide (B1675559) cofactor of the second enzyme in the complex, dihydrolipoyl transacetylase (E2).

The Citric Acid Cycle (Krebs Cycle) and the α-Ketoglutarate Dehydrogenase Complex (KGDHC)